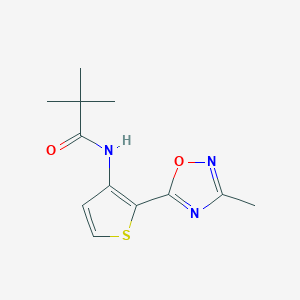

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7-13-10(17-15-7)9-8(5-6-18-9)14-11(16)12(2,3)4/h5-6H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSNXWXHOBQPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient one-pot synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the utilization of protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole or thiophene rings.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Features

Core Heterocycles and Substituents

Key Observations :

- Thiophene vs. Benzene/Pyridine/Quinoline: The thiophene core in the target compound offers distinct electronic properties (e.g., aromaticity, dipole moments) compared to benzene or nitrogen-containing heterocycles like pyridine and quinoline. This may influence binding interactions in biological systems or material properties .

- Pivalamide vs. In contrast, benzamide derivatives (e.g., Compound 45) may exhibit higher polarity .

- Oxadiazole Positioning: The oxadiazole group in the target compound is directly fused to the thiophene ring, whereas in analogs like Compound 45 and navacaprant, it is attached via a methylthio linker or integrated into a quinoline scaffold, respectively. These structural differences could modulate steric effects and metabolic stability .

Physical and Pharmacological Properties

Physicochemical Data

Insights :

- The oxadiazole ring’s stability is evidenced by the high purity (97%) and defined melting points of intermediates like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde .

- The target compound’s solubility is likely lower than pyridine derivatives () due to the hydrophobic thiophene and pivalamide groups.

Pharmacological Potential (Inferred from Structural Analogs)

- Anticancer/Viral Applications : Compound 45 () and navacaprant () are implicated in therapeutic areas such as cancer and viral infections, suggesting that the oxadiazole moiety may contribute to bioactivity. However, the target compound’s thiophene core could alter target selectivity .

- Metabolic Stability : The oxadiazole ring is resistant to oxidative metabolism, which may extend the half-life of the target compound compared to amide-only analogs .

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide?

Answer: Synthesis typically involves coupling the oxadiazole-thiophene scaffold with pivalamide via nucleophilic substitution or condensation reactions. Key steps include:

- Oxadiazole formation : Cyclization of thioamide precursors with hydroxylamine under reflux in ethanol .

- Thiophene functionalization : Electrophilic substitution on the thiophene ring at the 3-position, followed by coupling with pivaloyl chloride under anhydrous conditions .

- Reaction optimization : Critical parameters include solvent polarity (e.g., THF or DMF), temperature control (60–80°C), and catalytic bases (e.g., triethylamine) to minimize side reactions .

Q. How is the compound structurally characterized?

Answer: A combination of spectroscopic and crystallographic methods is employed:

- NMR : and NMR identify protons and carbons in the oxadiazole (δ 8.5–9.5 ppm for oxadiazole protons) and pivalamide (δ 1.2 ppm for tert-butyl group) .

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles between thiophene and oxadiazole rings .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 307.12, observed 307.10) .

Q. What physicochemical properties are critical for biological studies?

Answer: Key properties include:

- Lipophilicity : LogP ~2.5 (predicted via HPLC), favoring membrane permeability .

- Solubility : Limited aqueous solubility (<0.1 mg/mL), necessitating DMSO or cyclodextrin formulations .

- Stability : Stable at pH 4–8 (24h, 25°C), but hydrolyzes under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the compound interact with biological targets?

Answer: Mechanistic hypotheses based on structural analogs:

- Enzyme inhibition : The oxadiazole moiety may chelate metal ions in enzyme active sites (e.g., kinases or proteases), while the thiophene-pivalamide group enhances hydrophobic interactions .

- Receptor binding : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to planar aromatic systems .

- Validation : Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants () .

Q. What computational approaches predict the compound’s reactivity and stability?

Answer:

- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess electrophilic/nucleophilic sites .

- MD simulations : Model solvation dynamics in lipid bilayers to predict cellular uptake .

- Degradation pathways : QSPR models identify hydrolysis of the oxadiazole ring as a primary degradation route under oxidative stress .

Q. How do structural modifications impact bioactivity?

Answer: Comparative studies with analogs reveal:

- Oxadiazole substitution : Replacing 3-methyl with phenyl (e.g., 3-phenyl-1,2,4-oxadiazole) increases steric bulk, reducing membrane permeability but enhancing target selectivity .

- Thiophene replacement : Substituting thiophene with pyridine alters electronic properties, improving solubility but decreasing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.